(2-methyl-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone
Description
(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone (CAS: 304643-44-5) is a heterocyclic compound with the molecular formula C₁₅H₁₅NOS and a molecular weight of 257.351 g/mol . The structure comprises a 2-methyl-substituted 3,4-dihydroquinoline scaffold linked via a ketone bridge to a thiophen-2-yl group. This compound has been explored in medicinal chemistry due to the pharmacological relevance of dihydroquinoline derivatives, which are known for interactions with enzymes like mTOR and E3 ligases .
Properties
IUPAC Name |
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-11-8-9-12-5-2-3-6-13(12)16(11)15(17)14-7-4-10-18-14/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQMZDGMFKVTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.
Attachment of the Thiophene Moiety: The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction, where thiophene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds smoothly.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-methyl-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone can be used as a building block for synthesizing more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Potential medicinal applications include its use as a precursor for pharmaceuticals targeting various diseases.
Industry
In industry, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of (2-methyl-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, heterocyclic systems, and physicochemical properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocycle | Biological Relevance | Reference |
|---|---|---|---|---|---|---|
| (2-Methyl-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone | C₁₅H₁₅NOS | 257.35 | 2-methyl (dihydroquinoline), thiophen-2-yl | Thiophene | Potential kinase/modulator activity | |
| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone | C₂₉H₂₇NO₃ | 437.53 | 3,4-dimethoxyphenyl, 3,6-dimethyl, furan-2-yl | Furan | Pharmacological studies (unspecified) | |
| (4,4-Dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone | C₁₇H₁₄N₂OS₃ | 364.49 | Thioxo, dithiolo ring | Thiophene | Unknown | |
| (3,4-Dihydroquinolin-1(2H)-yl)(piperidin-4-yl)methanone (Compound 4d) | C₁₅H₁₈N₂O | 242.32 | Piperidin-4-yl | Piperidine | 82.1% synthesis yield; Sig receptor affinity | |
| (3,4-Dihydroquinolin-1(2H)-yl)(phenyl)methanone | C₁₆H₁₅NO | 237.30 | Phenyl | Benzene | Used in reductive transamidation reactions | |
| (3,4-Dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone (Discontinued) | C₁₄H₁₃NOS | 243.32 | No 2-methyl on dihydroquinoline | Thiophene | Discontinued due to unspecified reasons |
Key Structural and Functional Differences
Heterocyclic Modifications
- Thiophene vs.
- Piperidine/Pyrrolidine Substitution: Analogs like Compound 4d (piperidine) and 3,4-Dihydroquinolin-1(2H)-yl)(pyrrolidin-2-yl)methanone hydrochloride introduce basic nitrogen centers, enhancing solubility and hydrogen-bonding capacity.
Substituent Effects
- 2-Methyl Group: The 2-methyl group in the original compound increases steric bulk and lipophilicity compared to the non-methylated analog in , which may improve metabolic stability.
Biological Activity
The compound (2-methyl-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone is a member of the quinoline derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
- Molecular Formula : C15H14N2OS
- Molecular Weight : 270.35 g/mol
- Structure : The compound features a dihydroquinoline moiety linked to a thiophene ring via a methanone group.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Enzyme inhibition
Antimicrobial Activity
Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effective inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of (2-methyl-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone has been evaluated in several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate cytotoxicity.
The proposed mechanism involves the induction of apoptosis through:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair.
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, leading to oxidative stress in cancer cells.
Study 1: Anticancer Efficacy in Vivo
A recent study investigated the efficacy of this compound in a mouse model bearing human tumor xenografts. The results indicated:
- Tumor Volume Reduction : A 50% reduction in tumor volume was observed after treatment with a dosage of 20 mg/kg over four weeks.
- Survival Rate : Treated mice showed an increased survival rate compared to controls.
Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects on specific enzymes involved in cancer progression:
| Enzyme | Inhibition Percentage (%) |
|---|---|
| Topoisomerase II | 75% |
| Protein Kinase B (AKT) | 60% |
These findings underscore the potential of this compound as a dual-action agent against cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
